4-Hydroxy Tolvaptan is a compound that consists of a mixture of diastereomers derived from the pharmaceutical agent Tolvaptan. Tolvaptan is a selective vasopressin V2 receptor antagonist used primarily in the treatment of hyponatremia and conditions related to fluid retention. The compound exhibits significant pharmacological properties, and its structural variations as diastereomers can influence its biological activity and therapeutic efficacy.
Tolvaptan was developed by Otsuka Pharmaceutical Co., Ltd. and has been extensively studied for its therapeutic applications in managing conditions such as congestive heart failure and cirrhosis, which often lead to hyponatremia due to fluid overload. 4-Hydroxy Tolvaptan is often analyzed in the context of its synthesis and characterization as an impurity or derivative of the parent compound.
4-Hydroxy Tolvaptan is classified under the category of organic compounds, specifically as an aromatic amide derivative. It falls within the broader classification of pharmaceuticals as a therapeutic agent targeting vasopressin receptors.
The synthesis of 4-Hydroxy Tolvaptan involves several key steps, typically initiated from the basic structure of Tolvaptan. Various synthetic routes have been documented, focusing on hydroxylation reactions to introduce the hydroxy group at the fourth position of the aromatic ring.
Technical Details:
4-Hydroxy Tolvaptan retains the core structure of Tolvaptan but features a hydroxyl group at the para position relative to the amide bond in its aromatic system. This structural modification can influence both solubility and receptor binding characteristics.
Molecular Data:
4-Hydroxy Tolvaptan can undergo several types of chemical reactions due to its functional groups:
Common Reagents:
4-Hydroxy Tolvaptan acts primarily as a vasopressin V2 receptor antagonist. By blocking this receptor, it inhibits the action of vasopressin, leading to increased urine output and decreased water reabsorption in the kidneys.
4-Hydroxy Tolvaptan is primarily studied for its potential therapeutic applications in treating conditions associated with fluid overload and hyponatremia. Its role as a diuretic agent makes it significant in clinical settings where managing fluid balance is critical.
The enzymatic addition of a hydroxyl group (–OH) to pharmaceutical compounds represents a critical phase I metabolic pathway that profoundly influences their biological activity. 4-Hydroxy Tolvaptan emerges as a major oxidative metabolite of the selective vasopressin V2 receptor antagonist Tolvaptan, formed primarily via hepatic CYP3A4-mediated oxidation at the benzylic position of the 2-methylbenzamide moiety [4]. This structural modification significantly alters the molecule’s physicochemical properties, enhancing its water solubility compared to the parent drug—a key determinant in renal excretion pathways and overall pharmacokinetic behavior [4].
Metabolite profiling studies using in vitro models (human liver microsomes, recombinant CYP isoforms) coupled with high-resolution LC-MS/MS analyses have identified over 20 phase I metabolites of Tolvaptan, with 4-Hydroxy Tolvaptan consistently ranking among the most abundant. Quantitative assessments indicate it constitutes >15% of total circulating metabolites following therapeutic administration [4]. Unlike some metabolites that retain pharmacological activity, in vitro receptor binding assays suggest 4-Hydroxy Tolvaptan exhibits reduced binding affinity (approximately 40-60% lower) for the human V2 receptor compared to Tolvaptan itself. This attenuation highlights the delicate metabolic balance between activity modulation and detoxification [4].
Table 1: Key Phase I Metabolites of Tolvaptan Identified via LC-MS/MS Profiling
Metabolite Designation | Structural Modification | Relative Abundance (%) | Putative Activity |
---|---|---|---|
4-Hydroxy-Tolvaptan | Hydroxylation at 2-methylbenzamide group | 15-25% | Reduced V2 affinity |
M6 (Dealkylated) | N-dealkylation | 10-18% | Unknown |
Oxo-Tolvaptan | Oxidation (ketone formation) | 8-12% | Potential V2 antagonist |
Carboxylated Metabolite | Oxidation of methyl to carboxylic acid | 5-10% | Likely inactive (polar) |
The formation kinetics and abundance of 4-Hydroxy Tolvaptan are susceptible to modulation by co-administered drugs. Potent CYP3A4 inhibitors (e.g., ketoconazole, econazole) markedly suppress its generation in vitro, while inducers may accelerate its production. This drug-drug interaction potential underscores the importance of metabolic profiling in predicting variable patient responses and potential efficacy fluctuations [4].
Tolvaptan contains a single chiral center within its 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold, rendering it a racemic mixture (1:1 ratio of (R)- and (S)-enantiomers) in therapeutic formulations [1]. The introduction of a hydroxyl group at the 4-position (2-methylbenzamide group) creates a second chiral center, transforming 4-Hydroxy Tolvaptan into a mixture of four stereoisomers—specifically, two pairs of diastereomers [(R,R), (R,S), (S,R), (S,S)] [4]. Diastereomers, unlike enantiomers, possess distinct physicochemical properties (e.g., solubility, crystal packing, dipole moments) and potentially different pharmacological behaviors due to altered interactions with chiral biological targets [4].
Chiral resolution studies utilizing advanced chromatographic techniques (e.g., CHIRALCEL® OD-R columns with optimized mobile phases) have enabled the separation and individual characterization of the 4-Hydroxy Tolvaptan diastereomers [4]. In vitro pharmacological evaluations reveal significant differences in vasopressin receptor binding affinities among these diastereomers. While comprehensive quantitative structure-activity relationship (QSAR) data remain proprietary, preliminary findings indicate that one specific diastereomeric pair demonstrates ~2-fold higher selectivity for the human V2 receptor over the V1a receptor compared to the other pair [4]. This stereoselectivity implies that the metabolic hydroxylation process generates functionally non-equivalent molecules, potentially influencing the overall pharmacological profile.
Table 2: Implications of Diastereomerism in 4-Hydroxy Tolvaptan
Aspect | Implication for 4-Hydroxy Tolvaptan Diastereomers | Experimental Evidence |
---|---|---|
Structural Configuration | Two chiral centers → 4 stereoisomers (2 diastereomeric pairs); distinct 3D spatial arrangements | Confirmed via chiral HPLC and NMR spectroscopy [4] |
Receptor Binding (V2) | Diastereomer-specific binding affinity differences; one pair shows higher V2 selectivity | In vitro competitive binding assays [4] |
Metabolic Formation | Potential stereoselective metabolism (CYP3A4 may favor production of one diastereomer over another) | Enantioselective analysis in microsomes [4] |
Analytical Challenge | Requires specialized chiral methods for accurate quantification and pharmacokinetic studies of individual diastereomers | LC-MS/MS with chiral stationary phases [4] |
The metabolic generation of 4-Hydroxy Tolvaptan is not stereorandom. In vitro studies using human liver microsomes suggest a stereoselective bias in the hydroxylation process, potentially favoring the production of one Tolvaptan enantiomer over the other as the substrate and/or favoring the formation of one diastereomeric pair of the metabolite [4]. This metabolic stereoselectivity, combined with the inherent pharmacological differences between the diastereomers, contributes to the complex exposure-response relationship of Tolvaptan therapy and necessitates sophisticated analytical approaches for comprehensive monitoring.
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8